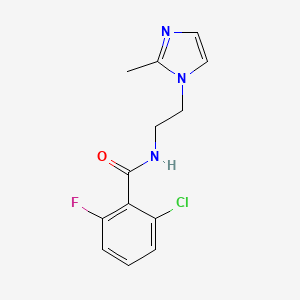

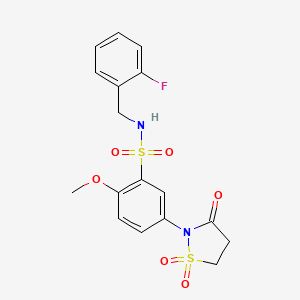

4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol was achieved via a Schiff bases reduction route .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported. These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .科学的研究の応用

Photodynamic Therapy Application

The study by Pişkin, Canpolat, and Öztürk (2020) introduces a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy. The remarkable photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yield, underscore its potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Kumar et al. (2015) synthesized benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, which were evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds demonstrated significant anticancer activity, particularly against ovary (PA-1) and liver (Hep G2) cancer cell lines, highlighting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).

Carbonic Anhydrase Inhibition

Casini et al. (2002) explored sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold for their ability to inhibit carbonic anhydrase isozymes I, II, and IV. These inhibitors displayed potent in vitro activity and good water solubility, along with promising intraocular pressure lowering effects in normotensive rabbits. This suggests their potential application in treating conditions like glaucoma (Casini et al., 2002).

Crystal Structure Analysis

Rodrigues et al. (2015) investigated the crystal structures of two benzenesulfonamide derivatives, revealing the influence of intermolecular interactions on their supramolecular architecture. Such studies are crucial for understanding the structural basis of compound reactivity and stability, contributing to the design of new materials and pharmaceuticals (Rodrigues et al., 2015).

作用機序

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could potentially have favorable pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound could potentially have a broad range of effects at the molecular and cellular level .

Action Environment

The stability of similar compounds synthesized via the suzuki–miyaura cross-coupling reaction suggests that this compound could potentially be stable under a variety of environmental conditions .

特性

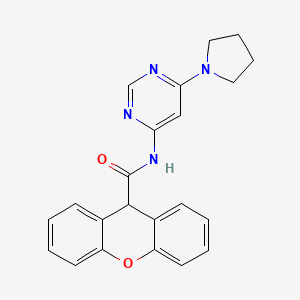

IUPAC Name |

4-methoxy-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-15(22-14)16-4-3-9-23-16/h3-10,18H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNXATXKNMKGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2937538.png)

![1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2937540.png)

![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)

![Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B2937550.png)

![9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937551.png)